molecular formula C10H14BrN3O B7086662 N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide

Cat. No.: B7086662
M. Wt: 272.14 g/mol
InChI Key: DLALTRUKXQUJTF-UHFFFAOYSA-N
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Description

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to the pyrazole ring and a dimethylpent-4-enamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-6(2)4-7(3)10(15)13-9-8(11)5-12-14-9/h5,7H,1,4H2,2-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLALTRUKXQUJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)C(=O)NC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide typically involves the reaction of 4-bromo-1H-pyrazole with 2,4-dimethylpent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-1H-pyrazol-5-yl)-2,4-dimethylpent-4-enamide is unique due to its specific structural features, such as the presence of both a bromine atom and a dimethylpent-4-enamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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